molecular formula C11H21NS B2396600 N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine CAS No. 2273354-38-2

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine

Cat. No.: B2396600
CAS No.: 2273354-38-2
M. Wt: 199.36
InChI Key: JUUJRJTZVJJXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine is an organic compound characterized by the presence of a tert-butyl group, a sulfanyl group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine typically involves the reaction of tert-butyl sulfanyl ethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne group allows for potential interactions with active sites of enzymes, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Tert-butylsulfanylethyl)thiophene-2-carboxamide
  • tert-Butanesulfinamide
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols

Uniqueness

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine is unique due to its combination of a tert-butyl group, a sulfanyl group, and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-6-7-8-12(5)9-10-13-11(2,3)4/h1H,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJRJTZVJJXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCN(C)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273354-38-2
Record name (but-3-yn-1-yl)[2-(tert-butylsulfanyl)ethyl]methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.